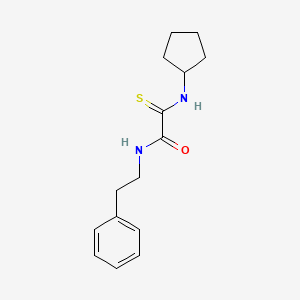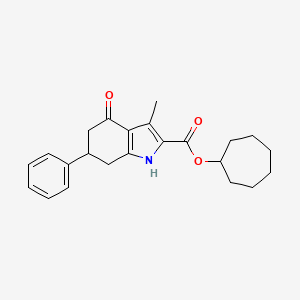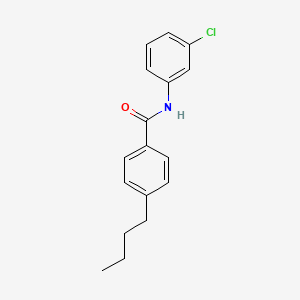
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide
Vue d'ensemble
Description
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide, also known as CPET, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thioxoamide family, which is known for its diverse biological activities. CPET has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide is not fully understood. However, it has been suggested that 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide may act through the modulation of various signaling pathways involved in inflammation, pain, and neurodegeneration. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, in animal models of inflammation. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has also been found to modulate the activity of various enzymes and receptors involved in pain signaling, such as COX-2 and TRPV1.
Biochemical and Physiological Effects:
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been found to possess several biochemical and physiological effects. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of inflammation. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of neurodegeneration. In addition, 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide is easy to synthesize and purify, making it readily available for research purposes. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has also been found to have low toxicity and high stability, making it suitable for long-term studies. However, 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has some limitations for lab experiments. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has poor solubility in water, which may limit its use in some experimental settings. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide also has a relatively short half-life, which may require frequent dosing in some animal models.
Orientations Futures
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Some possible future directions for 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide research include:
1. Clinical trials to evaluate the safety and efficacy of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide in humans.
2. Studies to investigate the potential of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide in treating other diseases, such as cancer and autoimmune disorders.
3. Studies to elucidate the exact mechanism of action of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide and its molecular targets.
4. Studies to optimize the synthesis and formulation of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide for improved pharmacokinetic and pharmacodynamic properties.
5. Studies to investigate the potential of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide as a drug candidate for combination therapy with other drugs.
Conclusion:
In conclusion, 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been found to possess anti-inflammatory, analgesic, and neuroprotective effects. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments, including ease of synthesis and low toxicity. However, 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has some limitations for lab experiments, including poor solubility and short half-life. Further research is needed to fully understand the potential of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide as a therapeutic agent and to optimize its pharmacological properties.
Applications De Recherche Scientifique
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-inflammatory and analgesic effects of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide in animal models of inflammation and pain. 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(cyclopentylamino)-N-(2-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKGNRBHCUNAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192531.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4192542.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)
![3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4192552.png)
![3-methoxy-2-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4192556.png)
![3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4192562.png)
![N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192574.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4192576.png)
![ethyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4192583.png)

![N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4192587.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4192602.png)
![N-(2-{1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192612.png)